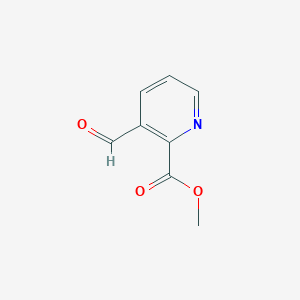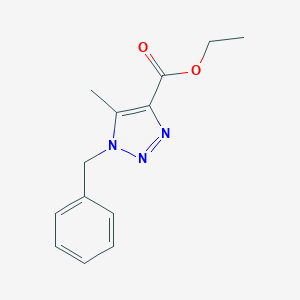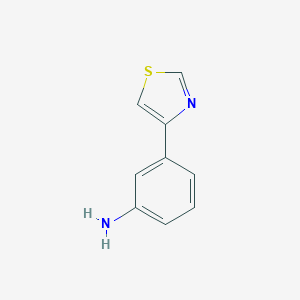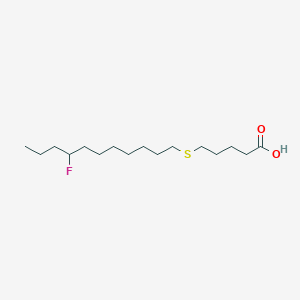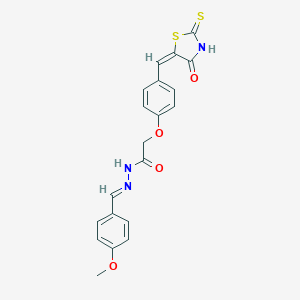
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide, also known as MTTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTC is a hydrazone derivative of thiazolidine-2,4-dione, which is a well-known scaffold in medicinal chemistry. In Synthesis method: MTTC can be synthesized by the reaction of 2-(4-methoxybenzylidene) hydrazinecarbothioamide and 5-(4-formylphenyl)-2-thioxo-4-thiazolidinone in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification. Scientific research application: MTTC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. MTTC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to have antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Mechanism of action: The mechanism of action of MTTC is not fully understood, but it is believed to act through multiple pathways. MTTC has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. MTTC has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Biochemical and physiological effects: MTTC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MTTC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Advantages and limitations for lab experiments: One of the advantages of using MTTC in lab experiments is its relatively simple synthesis method. MTTC can be synthesized in good yield using readily available starting materials. Additionally, MTTC has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations of using MTTC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Future directions: There are several future directions for the research on MTTC. One of the potential applications of MTTC is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of MTTC and its potential as a chemotherapeutic agent. Additionally, MTTC has been shown to have anti-inflammatory and antidiabetic activity, which makes it a potential candidate for the treatment of inflammatory and metabolic diseases. Further studies are needed to investigate the efficacy and safety of MTTC in animal models and clinical trials.
Eigenschaften
CAS-Nummer |
139298-31-0 |
|---|---|
Produktname |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide |
Molekularformel |
C20H17N3O4S2 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-6-4-14(5-7-15)11-21-23-18(24)12-27-16-8-2-13(3-9-16)10-17-19(25)22-20(28)29-17/h2-11H,12H2,1H3,(H,23,24)(H,22,25,28)/b17-10+,21-11+ |
InChI-Schlüssel |
AQTQWCIMESMCGD-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Synonyme |
N-[(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



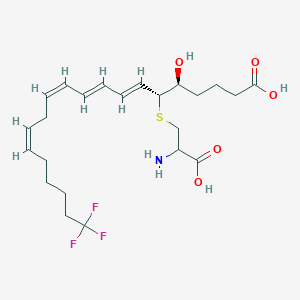
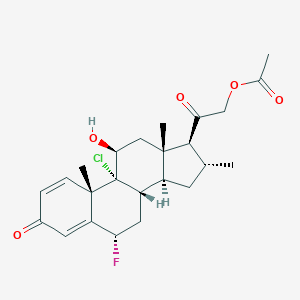
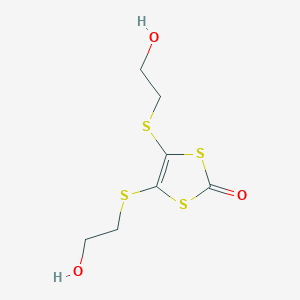


![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)

